Lorazepam acetate

Description

Properties

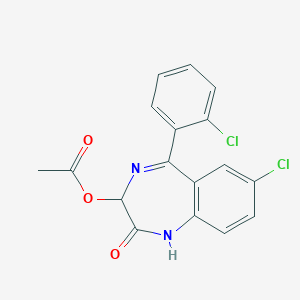

IUPAC Name |

[7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2N2O3/c1-9(22)24-17-16(23)20-14-7-6-10(18)8-12(14)15(21-17)11-4-2-3-5-13(11)19/h2-8,17H,1H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYDZMDOLVUBPNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00951169 | |

| Record name | 7-Chloro-5-(2-chlorophenyl)-2-hydroxy-3H-1,4-benzodiazepin-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00951169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2848-96-6 | |

| Record name | Lorazepam acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2848-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lorazepam acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002848966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Chloro-5-(2-chlorophenyl)-2-hydroxy-3H-1,4-benzodiazepin-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00951169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2-oxo-2H-1,4-benzodiazepin-3-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LORAZEPAM ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4HA6DWZ18 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Lorazepam Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of lorazepam acetate, an important intermediate in the production of the widely used anxiolytic drug, lorazepam. The document details a robust synthesis protocol, outlines key characterization methods, and presents the relevant data in a clear and accessible format for researchers and professionals in the field of drug development.

Introduction

Lorazepam, a benzodiazepine derivative, is a potent anxiolytic, sedative, and anticonvulsant agent. Its synthesis often proceeds through the intermediate, this compound. A thorough understanding of the synthesis and a comprehensive characterization of this intermediate are crucial for ensuring the quality, purity, and consistency of the final active pharmaceutical ingredient (API). This guide aims to provide a detailed technical resource for scientists and researchers involved in the synthesis and analysis of lorazepam and related compounds.

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. A common and effective method involves the acetoxylation of a benzodiazepine precursor. The following protocol is based on established chemical literature and patents, providing a reliable method for laboratory-scale synthesis.

Experimental Protocol: Iodine-Catalyzed Acetoxylation

This protocol describes the synthesis of this compound from 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one.

Materials:

-

7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (ketone precursor)

-

Glacial Acetic Acid

-

Potassium Acetate (KOAc)

-

Potassium Persulfate (K₂S₂O₈)

-

Iodine (I₂)

-

Ethyl Acetate

-

5% Sodium Thiosulfate Solution

-

Saturated Sodium Chloride Solution

-

Medicinal Carbon (Activated Charcoal)

-

Ethanol

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine the ketone precursor (1 mole), glacial acetic acid (15 moles), potassium acetate (2 moles), potassium persulfate (2 moles), and iodine (2 moles).

-

Reaction Conditions: Stir the mixture at 70°C for 8 hours.

-

Work-up:

-

After the reaction is complete, remove the acetic acid by distillation under reduced pressure at 70°C.

-

To the residue, add ethyl acetate (3 times the volume of the initial ketone) and a 5% sodium thiosulfate solution (7 times the volume of the initial ketone).

-

Stir the mixture for 20 minutes and then allow the layers to separate.

-

Collect the organic layer. Extract the aqueous layer twice with ethyl acetate.

-

Combine all organic layers and wash with a saturated sodium chloride solution.

-

-

Purification:

-

Add medicinal carbon (0.5% w/w of the initial ketone) to the combined organic layers and stir at 70°C for 20 minutes for decolorization.

-

Filter the mixture to remove the carbon.

-

Evaporate the solvent from the filtrate under reduced pressure at 60°C until a large amount of crystals precipitates.

-

Cool the mixture and allow it to crystallize at 0-5°C for 2 hours.

-

-

Isolation and Drying:

-

Filter the crystals and dry them under vacuum at 70°C for 5 hours to obtain this compound.

-

Synthesis Data

| Parameter | Value | Reference |

| Yield | 78.6% | Chinese Patent CN110776473A |

| Purity (HPLC) | 92.6% | Chinese Patent CN110776473A |

Synthesis Pathway

Characterization of this compound

Thorough characterization of this compound is essential to confirm its identity, purity, and structural integrity. The following sections detail the key analytical techniques and expected data.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₇H₁₂Cl₂N₂O₃[1] |

| Molecular Weight | 363.2 g/mol [1] |

| IUPAC Name | [7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl] acetate[1] |

| CAS Number | 2848-96-6[1] |

| Appearance | Solid |

| Melting Point | 192-194 °C (for Lorazepam) |

| Solubility | Soluble in chloroform and ethyl acetate. |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons on the two phenyl rings, a singlet for the acetate methyl group, and signals for the protons on the diazepine ring.

-

¹³C NMR: The spectrum will display resonances for the carbonyl carbons of the ester and amide, the carbon atoms of the aromatic rings, the methyl carbon of the acetate group, and the carbons of the diazepine ring.

3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups. While a spectrum for the acetate is not provided, the spectrum of the parent compound, lorazepam, shows a strong carbonyl (C=O) band around 1704 cm⁻¹[2]. The acetate derivative would be expected to have an additional ester carbonyl stretch.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern of this compound. The fragmentation of benzodiazepines is well-documented and typically involves characteristic losses of small molecules.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are standard methods for assessing the purity of this compound and for monitoring the progress of the synthesis reaction.

Experimental Protocol: HPLC Analysis

-

Column: A suitable reversed-phase column, such as a C18 column.

-

Mobile Phase: A mixture of acetonitrile and water, often with a small amount of an acid like acetic acid to improve peak shape.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 230-254 nm).

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

This method allows for the separation of this compound from starting materials, by-products, and degradation products, enabling accurate purity determination.

Biological Signaling Pathway of Lorazepam

Lorazepam, the product derived from this compound, exerts its therapeutic effects by modulating the gamma-aminobutyric acid (GABA) signaling pathway in the central nervous system.

Lorazepam acts as a positive allosteric modulator of the GABA-A receptor. By binding to a site distinct from the GABA binding site, it enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarization of the neuronal membrane results in an inhibitory effect on neurotransmission, which underlies the anxiolytic, sedative, and anticonvulsant properties of the drug.

Experimental Workflow Overview

The overall process from synthesis to characterization and final product formation follows a logical progression.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The provided experimental protocol offers a reliable method for its preparation, and the outlined characterization techniques are essential for ensuring the quality and purity of this key intermediate. A thorough understanding of these processes is fundamental for any researcher or drug development professional working with lorazepam and related benzodiazepines. Further research to obtain and publish detailed experimental spectroscopic data for this compound would be a valuable contribution to the scientific community.

References

An In-depth Technical Guide to the Mechanism of Action of Lorazepam

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lorazepam, a high-potency, intermediate-acting benzodiazepine, exerts its primary pharmacological effects through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. By binding to a specific site on the receptor complex, lorazepam enhances the affinity of the main inhibitory neurotransmitter, GABA, leading to an increased frequency of chloride channel opening. This results in hyperpolarization of the neuronal membrane and a subsequent reduction in neuronal excitability, manifesting as anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. This guide provides a comprehensive overview of the molecular mechanisms, quantitative pharmacology, downstream signaling effects, and key experimental protocols used to elucidate the action of lorazepam.

Core Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor

The principal target of lorazepam is the GABA-A receptor, a pentameric ligand-gated ion channel crucial for mediating fast inhibitory neurotransmission in the central nervous system.[1][2]

1.1. The GABA-A Receptor Complex

The most common isoform of the GABA-A receptor in the brain consists of two α, two β, and one γ subunit.[1] This heteropentameric structure forms a central chloride-selective ion pore.[1] The endogenous ligand, GABA, binds at the interface between the α and β subunits.[3]

1.2. Lorazepam's Binding Site and Allosteric Modulation

Lorazepam and other benzodiazepines bind to a distinct allosteric site, commonly referred to as the benzodiazepine (BZD) site, located at the interface between the α and γ subunits of the GABA-A receptor.[1][3] This binding induces a conformational change in the receptor that increases its affinity for GABA.[1] It is critical to note that lorazepam does not activate the GABA-A receptor directly; its action is dependent on the presence of GABA.[1] By enhancing the effect of GABA, lorazepam increases the frequency of chloride channel opening, leading to an influx of chloride ions and hyperpolarization of the neuron.[4] This makes the neuron less likely to fire an action potential, resulting in the central nervous system depressant effects of the drug.

dot

Caption: Lorazepam's positive allosteric modulation of the GABA-A receptor.

Quantitative Pharmacology of Lorazepam

The interaction of lorazepam with the GABA-A receptor can be quantified through binding affinity (Ki) and potentiation of GABA-induced currents (EC50).

2.1. Binding Affinity (Ki)

Lorazepam is characterized as a non-selective benzodiazepine, meaning it binds with high affinity to multiple GABA-A receptor subtypes containing different α subunits.[5] The specific α subunit isoform (e.g., α1, α2, α3, α5) influences the pharmacological effects of the drug. For instance, α1-containing receptors are primarily associated with sedative effects, whereas α2 and α3 subunits are linked to anxiolytic actions.[6]

Table 1: Binding Affinities (Ki) of Benzodiazepines for GABA-A Receptor Subtypes

| Compound | α1β3γ2 (Ki, nM) | α2β3γ2 (Ki, nM) | α3β3γ2 (Ki, nM) | α5β3γ2 (Ki, nM) |

| Diazepam-like Derivative | 18.9 ± 1.7 | 15.6 ± 1.4 | 20.1 ± 2.2 | 17.8 ± 1.6 |

| Imidazobenzodiazepine Derivative | 23.4 ± 2.1 | 10.1 ± 0.9 | 22.5 ± 2.5 | 5.3 ± 0.5 |

2.2. Potentiation of GABA-induced Currents (EC50)

The functional consequence of lorazepam binding is the potentiation of GABA-induced chloride currents. This is often measured as a leftward shift in the GABA dose-response curve, indicating that a lower concentration of GABA is required to elicit a half-maximal response (EC50) in the presence of lorazepam.

Table 2: Effect of Diazepam on GABA EC50 at α1β2γ2 Receptors

| Condition | GABA EC50 (µM) |

| GABA alone | 41.0 ± 3.0 |

| GABA + 1 µM Diazepam | 21.7 ± 2.7 |

Note: This data for diazepam demonstrates the typical potentiation effect of benzodiazepines, approximately halving the EC50 of GABA.[2] Lorazepam is expected to produce a similar potentiation.

Downstream Signaling Pathways

While the primary mechanism of lorazepam is the immediate modulation of ion channel activity, downstream signaling events can occur, particularly with chronic exposure.

3.1. Regulation by Protein Kinase C (PKC)

The function of GABA-A receptors can be modulated by intracellular signaling cascades, including phosphorylation by protein kinases such as PKC. PKC can influence GABA-A receptor surface density, chloride conductance, and sensitivity to allosteric modulators.[8] While direct, acute signaling pathways initiated by lorazepam are not extensively characterized, the modulation of GABA-A receptors by PKC represents a potential mechanism for cross-talk between signaling pathways and GABAergic neurotransmission.

3.2. Changes in Gene Expression with Chronic Use

Chronic administration of lorazepam has been shown to lead to tolerance, which is associated with neuroadaptive changes at the molecular level. Studies in mice have demonstrated that prolonged treatment with lorazepam can cause a decrease in the messenger RNA (mRNA) concentrations for the α1 and γ2 subunits of the GABA-A receptor in the cerebral cortex.[8] This downregulation of receptor subunit expression is a likely mechanism contributing to the reduced efficacy of the drug over time.[8][9]

dot

Caption: Downstream effects of chronic lorazepam administration on GABA-A receptor expression.

Experimental Protocols

The mechanism of action of lorazepam has been elucidated through various in vitro and in vivo experimental techniques. Below are detailed methodologies for two key experimental approaches.

4.1. Radioligand Binding Assay

This technique is used to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Objective: To quantify the affinity of lorazepam for the benzodiazepine binding site on GABA-A receptors.

-

Materials:

-

Radioligand (e.g., [3H]-Flunitrazepam)

-

Unlabeled lorazepam

-

Brain tissue homogenate (e.g., rat cortical membranes) as a source of GABA-A receptors

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Unlabeled displacer for non-specific binding (e.g., high concentration of diazepam)

-

Glass fiber filters

-

Scintillation counter

-

-

Methodology:

-

Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to pellet the membranes containing the receptors. Wash the pellets to remove endogenous substances.

-

Assay Setup: In a series of tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled lorazepam (competition curve).

-

Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a set time to allow binding to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of lorazepam. Use this competition curve to calculate the IC50 (the concentration of lorazepam that displaces 50% of the specific radioligand binding). The Ki is then determined using the Cheng-Prusoff equation.

-

Caption: Experimental workflow for two-electrode voltage clamp (TEVC) recordings.

Conclusion

The mechanism of action of lorazepam is centered on its role as a positive allosteric modulator of the GABA-A receptor. By enhancing the natural inhibitory action of GABA, lorazepam effectively dampens neuronal activity throughout the central nervous system. This well-defined mechanism, supported by extensive quantitative pharmacological data and detailed experimental investigation, underpins its clinical utility as an anxiolytic, sedative, anticonvulsant, and muscle relaxant. Understanding the nuances of its interaction with different GABA-A receptor subtypes and the long-term consequences of its use on receptor expression remains a key area of research for the development of more targeted and safer therapeutics.

References

- 1. ClinPGx [clinpgx.org]

- 2. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Loprazolam - Wikipedia [en.wikipedia.org]

- 5. GABAA receptor subtype specific enhancement of inhibition in human motor cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hooked on benzodiazepines: GABAA receptor subtypes and addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Decreased GABAA receptor subunit mRNA concentrations following chronic lorazepam administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Differential effects of chronic lorazepam and alprazolam on benzodiazepine binding and GABAA-receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Biological Activity of Lorazepam Acetate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lorazepam acetate is a prodrug that undergoes rapid in vitro and in vivo hydrolysis by esterases to its active form, Lorazepam. Therefore, the primary biological activity of this compound is attributable to Lorazepam, a potent, non-selective positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. This technical guide provides a comprehensive overview of the in vitro biological activity of Lorazepam, focusing on its mechanism of action, receptor binding profile, and effects in various cell-based assays. Detailed experimental protocols for key in vitro assays are provided to facilitate further research and development.

Introduction

Lorazepam is a benzodiazepine that exerts anxiolytic, sedative, anticonvulsant, and muscle-relaxant properties.[1] Its therapeutic effects are mediated through its interaction with the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This compound, as a prodrug, is designed to be rapidly converted to Lorazepam, the pharmacologically active moiety. This guide will focus on the in vitro biological activities of the active compound, Lorazepam.

Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor

Lorazepam's mechanism of action centers on its ability to enhance the effects of GABA at the GABA-A receptor.[2] It binds to a specific site on the receptor, distinct from the GABA binding site, known as the benzodiazepine (BZD) site.[3] This binding event induces a conformational change in the receptor that increases its affinity for GABA.[3] The potentiation of GABAergic neurotransmission results in an increased frequency of chloride ion channel opening, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[1]

Signaling Pathway of Lorazepam's Action at the GABA-A Receptor

References

Physicochemical Properties of Lorazepam Acetate Powder: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Lorazepam acetate powder. The information herein is intended to support research, development, and quality control activities by providing key data points and standardized experimental methodologies.

Physicochemical Data Summary

The following tables summarize the key physicochemical properties of Lorazepam and its acetate ester, this compound. This allows for a clear comparison of their fundamental characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | [7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl] acetate | [1] |

| Molecular Formula | C₁₇H₁₂Cl₂N₂O₃ | [1][2] |

| Molecular Weight | 363.20 g/mol | [1][2] |

| CAS Registry Number® | 2848-96-6 | [2] |

| Melting Point | 257.2-259.8 °C | [2] |

| Physical Appearance | White or practically white, crystalline powder | [3] |

| Solubility | May dissolve in DMSO. In vivo formulations may involve DMSO, Tween 80, and PEG400. | [4] |

| Storage Stability | Store powder at -20°C for up to 3 years. In solvent, store at -80°C for 6 months or -20°C for 1 month. | [4] |

Table 2: Physicochemical Properties of Lorazepam

| Property | Value | Reference |

| Chemical Name | 7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one | [5] |

| Molecular Formula | C₁₅H₁₀Cl₂N₂O₂ | [5][6] |

| Molecular Weight | 321.16 g/mol | [5] |

| CAS Registry Number® | 846-49-1 | [5] |

| Melting Point | 166-168°C | [5][6] |

| pKa | pK₁ 1.3; pK₂ 11.5 (at 25°C) | [5][7] |

| Physical Appearance | White or practically white, crystalline powder | [3] |

| Solubility | - Water: Practically insoluble (0.008 g/100 g)[6][7] - Ethanol (96%): Sparingly soluble (1.77 g/100 g)[5][6] - Methylene Chloride: Sparingly or slightly soluble[5] - Chloroform: Slightly soluble (0.2 g/100 g)[3][6] - Ethyl Acetate: 3.33 g/100 g[6] - Propylene Glycol: 1.54 g/100 g[6] | |

| Storage Stability | Store in airtight containers and protect from light.[8] Unopened vials of injectable solution may be stable for up to six weeks at room temperature.[9] |

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound powder, based on established pharmacopeial and general laboratory procedures.

Melting Point Determination (Capillary Method)

This protocol is adapted from the U.S. Pharmacopeia (USP) guidelines for melting point determination.[10][11]

Apparatus:

-

Melting point apparatus with a heating block and temperature probe.

-

Glass capillary tubes (10 cm length, 0.8-1.2 mm internal diameter, sealed at one end).[10]

-

Mortar and pestle.

Procedure:

-

Sample Preparation: Ensure the this compound powder is completely dry, for instance, by drying in a vacuum desiccator over silica gel for 24 hours.[10] Gently powder a small amount of the substance using a mortar and pestle.

-

Capillary Loading: Introduce the powdered sample into the open end of a capillary tube. Tap the sealed end of the tube on a hard surface to pack the powder into a compact column of 2.5-3.5 mm in height.[10]

-

Measurement:

-

Insert the loaded capillary tube into the heating block of the melting point apparatus.

-

Set the starting temperature to 5°C below the expected melting point of this compound.

-

Set the heating rate to 1 ± 0.5 °C per minute.[10]

-

Observe the sample through the viewing lens.

-

Record the temperature at which the substance first begins to melt (the start of the melting range) and the temperature at which it becomes completely liquid (the end of the melting range).

-

-

Calibration: The accuracy of the apparatus should be regularly verified using certified reference standards with melting points spanning the expected range.[10]

Solubility Determination (Shake-Flask Method)

This protocol is based on the equilibrium solubility measurement method described in USP general chapter <1236>.[12]

Apparatus:

-

Analytical balance.

-

Vials with screw caps.

-

Constant temperature shaker bath or orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Centrifuge.

-

Calibrated pH meter.

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound powder to a series of vials containing the desired solvent (e.g., water, ethanol, buffer solutions of different pH). The excess solid should be visible to ensure saturation.

-

Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C).

-

Agitate the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Sample Processing:

-

After the equilibration period, allow the vials to stand to let the undissolved solids settle.

-

Carefully withdraw a sample from the supernatant. To avoid transferring solid particles, it is recommended to centrifuge the sample and then take an aliquot from the clear supernatant.

-

-

Analysis:

-

Dilute the collected aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of dissolved this compound using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

-

Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or g/100 g).

pKa Determination (Potentiometric Titration)

This is a standard method for determining the acid dissociation constant of ionizable substances.[2][4]

Apparatus:

-

Potentiometric autotitrator or a pH meter with a high-precision electrode.

-

Stirring plate and stir bar.

-

Temperature probe.

-

Calibrated burette.

Procedure:

-

Sample Preparation: Accurately weigh a known amount of this compound powder and dissolve it in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or ethanol if aqueous solubility is low).

-

Titration:

-

Place the solution in a thermostated vessel (e.g., at 25°C).

-

Immerse the calibrated pH electrode and temperature probe into the solution.

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected pKa.

-

Record the pH of the solution after each incremental addition of the titrant.

-

-

Data Analysis:

-

Plot the pH values against the volume of titrant added to generate a titration curve.

-

The pKa value corresponds to the pH at the half-equivalence point, which is the point of inflection on the titration curve.[2]

-

Stability Testing (Forced Degradation Study)

This protocol is based on the principles outlined in the ICH Q1A(R2) guideline for stability testing.[13]

Objective: To evaluate the stability of the powder under accelerated conditions of heat and humidity.

Apparatus:

-

Stability chambers capable of maintaining constant temperature and relative humidity (RH).

-

Glass vials or other suitable containers.

-

Analytical balance.

-

HPLC system with a stability-indicating method.

Procedure:

-

Sample Preparation: Place accurately weighed samples of this compound powder into open glass vials.

-

Storage Conditions: Place the vials in a stability chamber set to accelerated conditions, for example, 40°C ± 2°C and 75% RH ± 5% RH.[7]

-

Sampling: Withdraw samples at predetermined time points (e.g., 0, 1, 2, 4, and 6 months for a 6-month study).

-

Analysis:

-

At each time point, analyze the samples for appearance, purity, and the presence of degradation products using a validated stability-indicating HPLC method.

-

Quantify the amount of this compound remaining and any significant degradation products formed.

-

-

Evaluation: The stability of the powder is assessed by the change in its physical and chemical properties over time. A "significant change" is typically defined as a failure to meet the established specifications.

Mechanism of Action and Visualization

Lorazepam, the parent compound of this compound, exerts its therapeutic effects by modulating the activity of the gamma-aminobutyric acid (GABA) type A (GABA-A) receptor in the central nervous system.[11] Lorazepam binds to a specific allosteric site on the GABA-A receptor, which is distinct from the GABA binding site.[11] This binding enhances the affinity of the receptor for GABA, leading to an increased frequency of chloride ion channel opening.[13] The resulting influx of chloride ions hyperpolarizes the neuron, making it less excitable and producing an overall inhibitory effect on neurotransmission.[10][11] This mechanism is responsible for the anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of Lorazepam.[11]

Caption: Lorazepam's mechanism of action on the GABA-A receptor.

References

- 1. uspnf.com [uspnf.com]

- 2. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]

- 3. davjalandhar.com [davjalandhar.com]

- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 5. westlab.com [westlab.com]

- 6. researchgate.net [researchgate.net]

- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 8. thinksrs.com [thinksrs.com]

- 9. thinksrs.com [thinksrs.com]

- 10. uspnf.com [uspnf.com]

- 11. ICH Official web site : ICH [ich.org]

- 12. database.ich.org [database.ich.org]

- 13. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide on the Stability and Degradation Pathways of Lorazepam Acetate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct research has been published on the stability and degradation pathways of lorazepam acetate. The information presented herein is a comprehensive summary of available data, with some degradation pathways inferred from extensive studies on the parent compound, lorazepam.

Introduction

Lorazepam, a benzodiazepine with potent anxiolytic, sedative, and anticonvulsant properties, is widely used in clinical practice. This compound, specifically lorazepam 3-acetate, is the acetylated prodrug of lorazepam. As a prodrug, its stability and degradation are of paramount importance, as these factors influence the in vivo release of the active lorazepam molecule. Understanding the chemical stability of this compound and its degradation pathways is crucial for the development of stable dosage forms, ensuring therapeutic efficacy and safety. This technical guide provides a detailed overview of the known stability profile and degradation mechanisms of this compound, supported by experimental methodologies and visual representations of chemical pathways.

Chemical Structure and Properties

-

IUPAC Name: [(3S)-7-chloro-5-(2-chlorophenyl)-2-oxo-2,3-dihydro-1,4-benzodiazepin-3-yl] acetate

-

Molecular Formula: C₁₇H₁₂Cl₂N₂O₃

-

Molecular Weight: 363.2 g/mol

Stability of this compound

The primary degradation pathway for this compound is hydrolysis of the ester linkage at the 3-position, yielding the active drug, lorazepam. This hydrolysis can be both enzymatic and chemical in nature.

This compound is readily hydrolyzed by esterases in the body, which is the intended mechanism of action for this prodrug. Studies have shown that the hydrolysis is enantioselective.

Table 1: Specific Activities of Esterases in the Hydrolysis of Lorazepam 3-Acetate Enantiomers [1]

| Enzyme Source | Substrate | Specific Activity (nmol hydrolyzed/mg protein/min) |

| Rat Liver Microsomes | (R)-Lorazepam Acetate | ~210 |

| (S)-Lorazepam Acetate | 25 | |

| Human Liver Microsomes | (R)-Lorazepam Acetate | ~1330 |

| (S)-Lorazepam Acetate | 8 | |

| Rat Brain S9 Fraction | (R)-Lorazepam Acetate | ~3 |

| (S)-Lorazepam Acetate | ~6 |

Data from a study on the enantioselective hydrolysis of lorazepam 3-acetates.[1]

While specific forced degradation studies on this compound are not widely available, its stability under various conditions can be inferred from the extensive data on lorazepam. Once hydrolyzed, the resulting lorazepam is susceptible to degradation under acidic, basic, oxidative, thermal, and photolytic conditions.

Table 2: Summary of Forced Degradation Studies on Lorazepam [2][3]

| Stress Condition | Conditions | Observations | Degradation Products |

| Acidic Hydrolysis | 0.1 M HCl, 48 hours | >10% loss of potency | Degradant peaks at retention times 2.9 and 5.0 minutes observed in HPLC.[3] |

| Basic Hydrolysis | 0.1 M NaOH, 24 hours | >10% loss of potency | Drug loss observed, but no distinct degradant peaks detected at λ = 230 nm.[3] |

| Oxidative Degradation | 3% H₂O₂, 48 hours | >10% loss of potency | Major degradant peak at 3.2 minutes observed in HPLC.[3] |

| Thermal Degradation | >60°C, 48 hours | <7% loss of potency | Minimal degradation.[3] Lorazepam undergoes thermal rearrangement at ~110°C.[4] |

| Photolytic Degradation | Simulated solar radiation | Rapid degradation | Half-life of less than one summer sunny day.[5] |

Degradation Pathways

The degradation of this compound is initiated by the hydrolysis of the acetate group. The resulting lorazepam then undergoes further degradation through several pathways, primarily involving the benzodiazepine ring.

The ester bond in this compound is susceptible to hydrolysis, yielding lorazepam and acetic acid. This is the primary and intended degradation pathway in a biological system.

Caption: Hydrolysis of this compound.

Once lorazepam is formed, it can degrade through several pathways as identified in forced degradation studies. The primary degradation product under acidic conditions is 6-chloro-4-(2-chlorophenyl)-2-quinazolinecarboxaldehyde.[6]

References

- 1. Enantioselective hydrolysis of lorazepam 3-acetate by esterases in human and rat liver microsomes and rat brain S9 fraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. austinpublishinggroup.com [austinpublishinggroup.com]

- 3. Chemical Stability of Lorazepam Oral Solution Repackaged in Plastic Oral Syringes at Room and Refrigerated Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Photodegradation of psychiatric pharmaceuticals in aquatic environments--kinetics and photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Lorazepam Acetate (CAS Number: 2848-96-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lorazepam acetate, with the Chemical Abstracts Service (CAS) number 2848-96-6, is a key chemical intermediate in the synthesis of Lorazepam, a potent benzodiazepine drug.[1][2] Lorazepam is widely used for its anxiolytic, sedative, hypnotic, amnesic, anticonvulsant, and muscle relaxant properties.[3] This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, synthesis, and its role as a direct precursor to Lorazepam. While this compound itself is not the primary pharmacologically active compound, understanding its characteristics and synthesis is crucial for the development and quality control of Lorazepam.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 2848-96-6 | [1] |

| Molecular Formula | C₁₇H₁₂Cl₂N₂O₃ | [1] |

| Molecular Weight | 363.19 g/mol | [1] |

| Synonyms | Lorazepam Impurity B, Lorazepam Related Compound A, (3RS)-7-Chloro-5-(2-chlorophenyl)-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl acetate | [1][4] |

| Appearance | White to off-white crystalline powder | [5] |

| Solubility | Practically insoluble in water, sparingly soluble in ethanol (96%), sparingly soluble or slightly soluble in methylene chloride. | [5] |

Synthesis of this compound

This compound is synthesized via the acetoxylation of the 3-position of the 1,4-benzodiazepine ring. This reaction is a critical step in the overall synthesis of Lorazepam.[6]

Experimental Protocol: Acetoxylation Reaction

A common method for the synthesis of this compound involves an iodine-catalyzed acetoxylation reaction.[7]

Materials:

-

Ketone base material (7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one)

-

Glacial acetic acid

-

Potassium acetate

-

Potassium persulfate

-

Iodine

Procedure:

-

In a suitable reaction vessel, combine the ketone base material, glacial acetic acid, potassium acetate, potassium persulfate, and iodine.[7]

-

Heat the mixture with stirring. The reaction is typically carried out for 6 to 8 hours at a temperature of 70 to 90 °C.[7]

-

Upon completion of the reaction, the resulting product is the acetoxylated material, this compound.[7]

-

Further processing, including purification steps, may be required to isolate this compound of high purity.

A detailed workflow for the synthesis of Lorazepam, which includes the formation of this compound, is depicted in the diagram below.

Caption: Workflow for the synthesis of Lorazepam, highlighting the formation of this compound as a key intermediate.

Role in Lorazepam Synthesis and Mechanism of Action of Lorazepam

This compound's primary significance lies in its role as the immediate precursor to Lorazepam. The subsequent step in the synthesis involves the hydrolysis of the acetate group to yield the pharmacologically active 3-hydroxy-1,4-benzodiazepine, Lorazepam.[7]

The therapeutic effects of Lorazepam are mediated through its positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor.[8][9] Lorazepam binds to a specific site on the GABA-A receptor, which is distinct from the GABA binding site.[8] This binding enhances the affinity of the inhibitory neurotransmitter GABA for its receptor, leading to an increased frequency of chloride ion channel opening.[3] The resulting influx of chloride ions hyperpolarizes the neuron, making it less excitable and producing the characteristic anxiolytic, sedative, and other therapeutic effects of Lorazepam.[8][9]

Caption: Signaling pathway illustrating the mechanism of action of Lorazepam at the GABA-A receptor.

Conclusion

This compound (CAS 2848-96-6) is a crucial, non-pharmacologically active intermediate in the manufacturing of the widely used benzodiazepine, Lorazepam. A thorough understanding of its synthesis and chemical properties is fundamental for pharmaceutical scientists and professionals involved in the development, manufacturing, and quality assurance of Lorazepam. While research on the direct biological effects of this compound is limited, its role in providing the core structure for one of the most significant anxiolytic drugs is well-established. Future research could explore the impurity profile of this compound and its potential impact on the final drug product.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | CAS 2848-96-6 | LGC Standards [lgcstandards.com]

- 3. Lorazepam - Wikipedia [en.wikipedia.org]

- 4. austinpublishinggroup.com [austinpublishinggroup.com]

- 5. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CN110776473A - Process for the preparation of lorazepam - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. goodrx.com [goodrx.com]

Pharmacological Profile of Lorazepam Acetate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of Lorazepam acetate, a prodrug of the potent benzodiazepine, Lorazepam. This compound is rapidly hydrolyzed in vivo to yield its active moiety, Lorazepam, which exerts its therapeutic effects through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. This document details the mechanism of action, pharmacokinetics, and pharmacodynamics of Lorazepam, the active form of this compound. Quantitative data from various in vitro and in vivo studies are presented in tabular format for clarity. Furthermore, detailed experimental protocols for key assays and visualizations of relevant signaling pathways and experimental workflows are provided to support further research and development in this area.

Introduction

Lorazepam is a short-acting benzodiazepine widely used for the management of anxiety disorders, insomnia, and status epilepticus.[1] Its anxiolytic, sedative, anticonvulsant, and muscle-relaxant properties are well-documented.[1] this compound, as an ester prodrug of Lorazepam, is designed to be rapidly converted to the active parent drug in vivo. This guide focuses on the comprehensive pharmacological characteristics of the active principle, Lorazepam, following the administration of this compound.

Mechanism of Action

Lorazepam, the active metabolite of this compound, exerts its pharmacological effects by potentiating the inhibitory neurotransmission of GABA. It binds to a specific allosteric site on the GABA-A receptor, a ligand-gated chloride ion channel, which is distinct from the GABA binding site.[2] This binding event increases the affinity of the GABA-A receptor for GABA, leading to an increased frequency of chloride channel opening.[3] The subsequent influx of chloride ions results in hyperpolarization of the neuronal membrane, making the neuron less excitable and thus producing a calming effect on the central nervous system.[2]

Signaling Pathway

The signaling pathway for Lorazepam's action at the GABA-A receptor is depicted below.

Pharmacokinetics

This compound is rapidly hydrolyzed by esterases in the liver and brain to form Lorazepam.[4] The pharmacokinetic profile described below pertains to the active moiety, Lorazepam.

Absorption, Distribution, Metabolism, and Excretion (ADME)

| Parameter | Description |

| Absorption | Lorazepam is readily absorbed after oral administration, with a bioavailability of approximately 90%.[1][5] Peak plasma concentrations are typically reached within 2 hours.[1][5] |

| Distribution | Lorazepam has a volume of distribution of about 1.3 L/kg and is approximately 90% bound to plasma proteins.[1] It readily crosses the blood-brain barrier via passive diffusion.[1] |

| Metabolism | The primary metabolic pathway for Lorazepam is glucuronidation in the liver to form the inactive metabolite, Lorazepam-glucuronide.[1] This process is mainly catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT2B15.[1][6] Unlike many other benzodiazepines, Lorazepam does not undergo significant oxidative metabolism by the cytochrome P450 system.[1] |

| Excretion | Lorazepam and its inactive glucuronide metabolite are primarily excreted in the urine.[7] The elimination half-life of Lorazepam is approximately 14 ± 5 hours.[1] |

Quantitative Pharmacokinetic Parameters of Lorazepam

| Parameter | Value | Species | Route of Administration | Reference |

| Bioavailability (F) | ~90% | Human | Oral | [1][5] |

| Time to Peak Plasma Concentration (Tmax) | ~2 hours | Human | Oral | [1][5] |

| Volume of Distribution (Vd) | 1.3 L/kg | Human | Intravenous | [1] |

| Plasma Protein Binding | ~90% | Human | - | [1] |

| Elimination Half-life (t½) | 14 ± 5 hours | Human | - | [1] |

| Clearance (CL) | 1.1 ± 0.4 mL/min/kg | Human | - | [1] |

Pharmacodynamics

The pharmacodynamic effects of Lorazepam are dose-dependent and include anxiolytic, sedative, hypnotic, amnesic, anticonvulsant, and muscle relaxant properties.

Receptor Binding Affinity

Lorazepam exhibits high affinity for the benzodiazepine binding site on the GABA-A receptor. It is considered a non-selective benzodiazepine as it binds with similar affinity to various GABA-A receptor subtypes containing different α subunits.[8]

| Receptor Subtype | Kᵢ (nM) | Species | Reference |

| α1β3γ2 | 10 | Rat | [9] |

| α2β3γ2 | 9 | Rat | [9] |

| α3β3γ2 | 11 | Rat | [9] |

| α5β3γ2 | 12 | Rat | [9] |

In Vitro Hydrolysis of this compound

Studies on human and rat liver microsomes have demonstrated the rapid and enantioselective hydrolysis of this compound to Lorazepam.[4]

| Enzyme Source | Substrate | Specific Activity (nmol hydrolyzed/mg protein/min) | Reference |

| Human Liver Microsomes | (R)-Lorazepam Acetate | ~1330 | [4] |

| Human Liver Microsomes | (S)-Lorazepam Acetate | ~8 | [4] |

| Rat Liver Microsomes | (R)-Lorazepam Acetate | ~210 | [4] |

| Rat Liver Microsomes | (S)-Lorazepam Acetate | ~25 | [4] |

| Rat Brain S9 Fraction | (R)-Lorazepam Acetate | ~3 | [4] |

| Rat Brain S9 Fraction | (S)-Lorazepam Acetate | ~6 | [4] |

UGT Enzyme Kinetics for Lorazepam Glucuronidation

The glucuronidation of Lorazepam is a key step in its metabolism and elimination. The kinetics of this process have been characterized in human liver microsomes (HLMs).

| Enzyme | Substrate | Kₘ (µM) | Vₘₐₓ (pmol/min/mg) | Reference |

| Human Liver Microsomes | (R)-Lorazepam | 29 ± 8.9 | 7.4 ± 1.9 | [1] |

| Human Liver Microsomes | (S)-Lorazepam | 36 ± 10 | 10 ± 3.8 | [1] |

Experimental Protocols

In Vitro Hydrolysis of this compound in Liver Microsomes

This protocol outlines a general procedure for assessing the hydrolysis of this compound to Lorazepam using liver microsomes.

Methodology:

-

Microsome Preparation: Human or animal liver microsomes are thawed on ice. The protein concentration is determined using a standard method (e.g., Bradford assay).

-

Reaction Mixture: A typical incubation mixture contains liver microsomes (e.g., 0.5 mg/mL protein), and phosphate buffer (e.g., 100 mM, pH 7.4).

-

Incubation: The reaction mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes). The reaction is initiated by adding this compound to a final concentration (e.g., 10 µM).

-

Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: The reaction in each aliquot is terminated by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.

-

Sample Processing: The samples are centrifuged to pellet the precipitated proteins.

-

Analysis: The supernatant is analyzed by a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentrations of this compound and the formed Lorazepam.[10]

-

Data Analysis: The rate of hydrolysis is determined from the disappearance of this compound and the appearance of Lorazepam over time.

Radioligand Binding Assay for GABA-A Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of Lorazepam for the GABA-A receptor.

Methodology:

-

Membrane Preparation: Crude synaptic membranes are prepared from rat brain tissue (e.g., cerebral cortex) or from cell lines expressing specific GABA-A receptor subtypes.[11]

-

Radioligand: A radiolabeled ligand with high affinity for the benzodiazepine binding site, such as [³H]Flumazenil, is used.[12]

-

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4), is used for the binding assay.[11]

-

Competition Assay:

-

Total Binding: Incubate the membrane preparation with the radioligand.

-

Non-specific Binding: Incubate the membrane preparation with the radioligand in the presence of a high concentration of an unlabeled benzodiazepine (e.g., 10 µM Diazepam) to saturate the specific binding sites.

-

Competitive Binding: Incubate the membrane preparation with the radioligand and varying concentrations of Lorazepam.

-

-

Incubation: The incubation is carried out at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.[11]

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters.[13] The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.[13]

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of Lorazepam that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

-

The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[9]

-

In Vivo Pharmacokinetic Study

This protocol provides a general workflow for conducting an in vivo pharmacokinetic study of Lorazepam in an animal model.

Methodology:

-

Animal Model: A suitable animal model (e.g., rats, mice, non-human primates) is selected. Animals are acclimatized to the laboratory conditions before the study.

-

Dosing: this compound is administered to the animals via a specific route (e.g., oral gavage, intravenous injection). A control group receiving the vehicle is often included.

-

Blood Sampling: Blood samples are collected at predetermined time points after dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

-

Plasma Preparation: Blood samples are processed to obtain plasma, which is then stored at -80°C until analysis.

-

Bioanalysis: The concentrations of this compound and Lorazepam in the plasma samples are quantified using a validated LC-MS/MS method.[7]

-

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, such as Cₘₐₓ (maximum concentration), Tₘₐₓ (time to maximum concentration), AUC (area under the concentration-time curve), clearance, volume of distribution, and elimination half-life, using non-compartmental or compartmental analysis.[14]

Conclusion

This compound serves as a prodrug, rapidly and efficiently delivering the active benzodiazepine, Lorazepam. The pharmacological profile of Lorazepam is characterized by its positive allosteric modulation of the GABA-A receptor, leading to potent anxiolytic, sedative, and anticonvulsant effects. Its pharmacokinetic properties, including rapid absorption, predictable metabolism via glucuronidation, and a moderate half-life, contribute to its clinical utility. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound and related compounds. Further in vivo studies directly comparing the pharmacokinetic profiles of this compound and Lorazepam would be beneficial to fully elucidate the prodrug's characteristics.

References

- 1. The glucuronidation of R- and S-lorazepam: human liver microsomal kinetics, UDP-glucuronosyltransferase enzyme selectivity, and inhibition by drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Enantioselective hydrolysis of lorazepam 3-acetate by esterases in human and rat liver microsomes and rat brain S9 fraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lorazepam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quantitative assay of lorazepam and its metabolite glucuronide by reverse-phase liquid chromatography-tandem mass spectrometry in human plasma and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GABAA receptor subtype specific enhancement of inhibition in human motor cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Analysis of lorazepam and its glucuronide metabolite by electron-capture gas--liquid chromatography. Use in pharmacokinetic studies of lorazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. admescope.com [admescope.com]

Lorazepam Acetate as a Benzodiazepine Derivative: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of lorazepam acetate, a key intermediate in the synthesis of the widely prescribed benzodiazepine, lorazepam. While not a therapeutic agent in itself, understanding its chemical properties, synthesis, and relationship to lorazepam is crucial for drug development and manufacturing. This document details the chemical characteristics of this compound, its synthesis via a novel acetoxylation reaction, and the established pharmacology and pharmacokinetics of its parent compound, lorazepam. Detailed experimental protocols for synthesis and evaluation, along with structured data tables and diagrams of relevant pathways and workflows, are provided to support further research and development in this area.

Introduction

Lorazepam is a potent short-to-intermediate acting 3-hydroxy-1,4-benzodiazepine used for the management of anxiety disorders, insomnia, and status epilepticus.[1][2] Its therapeutic effects are mediated through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[1][3] this compound is the acetylated form of lorazepam and a critical intermediate in several synthetic routes to the final drug product.[4][5] Although this compound itself is not used clinically, its formation and subsequent hydrolysis are key steps in efficient and scalable manufacturing processes.[4][6] This guide will explore the technical details of this compound, providing researchers and drug development professionals with a thorough understanding of its role as a benzodiazepine derivative.

Chemical Properties and Synthesis of Lorazepam via this compound

This compound is the 3-acetoxy derivative of the lorazepam core structure. Its synthesis is a key step in a modern, efficient route that avoids the use of hazardous reagents like lead(IV) acetate.[6]

Synthesis Protocol: Iodine-Catalyzed Acetoxylation

A simple and scalable synthesis of lorazepam proceeds through the direct acetoxylation of the 3-position of the 1,4-benzodiazepine ring, followed by selective saponification.[4][6]

Step 1: Synthesis of 7-chloro-5-(2-chlorophenyl)-3-acetoxy-1,3-dihydro-2H-1,4-benzodiazepin-2-one (this compound)

-

Reactants:

-

7-chloro-1,3-dihydro-5-(2-chlorophenyl)-2H-1,4-benzodiazepin-2-one (precursor)

-

Potassium acetate (KOAc)

-

Potassium peroxydisulfate (K₂S₂O₈)

-

Iodine (I₂)

-

Glacial acetic acid (solvent)

-

-

Procedure:

-

A mixture of the 1,4-benzodiazepine precursor, potassium acetate (2 equivalents), and iodine (0.2-0.5 equivalents) in glacial acetic acid is heated.

-

Potassium peroxydisulfate (1-2 equivalents) is added portion-wise to the heated mixture.

-

The reaction mixture is maintained at an elevated temperature (65-90 °C) until the reaction is complete, as monitored by an appropriate analytical method (e.g., TLC or HPLC).

-

Upon completion, the reaction mixture is cooled and the this compound product is isolated.

-

Step 2: Saponification to Lorazepam

-

Reactants:

-

This compound

-

Potassium carbonate (K₂CO₃)

-

Methanol (solvent)

-

-

Procedure:

-

This compound is dissolved in methanol.

-

Potassium carbonate is added to the solution.

-

The mixture is heated (e.g., to 60°C) for several hours to facilitate the hydrolysis of the acetate group.[7]

-

After the reaction is complete, the methanol is removed by distillation.

-

The resulting solid is washed with water, filtered, and dried to yield high-purity lorazepam.[7]

-

Quantitative Synthesis Data

The following table summarizes the yields reported for the synthesis of lorazepam via the this compound intermediate.

| Reaction Step | Reported Overall Yield | Reference |

| Conversion of 1,4-benzodiazepine precursor to Lorazepam via acetoxylation/saponification | 64% | [4][5] |

Pharmacology and Mechanism of Action

As this compound is readily hydrolyzed to lorazepam, its pharmacological activity is expected to be identical to that of lorazepam. Benzodiazepines exert their effects by binding to a specific site on the GABA-A receptor, distinct from the GABA binding site.[4][8] This binding enhances the effect of GABA, leading to an increased frequency of chloride channel opening.[9] The influx of chloride ions hyperpolarizes the neuron, making it less excitable and resulting in the characteristic sedative, anxiolytic, and anticonvulsant effects of benzodiazepines.[1][5]

GABA-A Receptor Signaling Pathway

The following diagram illustrates the mechanism of action of benzodiazepines at the GABA-A receptor.

Caption: Mechanism of benzodiazepine action at the GABA-A receptor.

Pharmacokinetics of Lorazepam

The pharmacokinetic profile of this compound in vivo has not been extensively studied. It is hypothesized that as a prodrug, it would be rapidly hydrolyzed to lorazepam by esterases in the plasma and liver. The pharmacokinetic properties would then be dictated by the disposition of lorazepam.

Lorazepam Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of orally administered lorazepam in healthy volunteers.

| Parameter | Value | Reference |

| Bioavailability (F) | ~90% | [9][10] |

| Time to Peak Plasma Concentration (Tmax) | ~2 hours | [9][10] |

| Peak Plasma Concentration (Cmax) from 2 mg dose | ~20 ng/mL | [9][10] |

| Volume of Distribution (Vd) | 111.6 ± 19.4 L | [11] |

| Plasma Protein Binding | ~85% | [9][10] |

| Elimination Half-Life (t½) | ~12-15 hours | [10][11] |

| Metabolism | Glucuronidation to inactive metabolite | [9][10] |

| Excretion | Primarily in urine as glucuronide | [9][10] |

Experimental Protocols for Evaluation

The evaluation of a new benzodiazepine derivative like this compound would follow a standard preclinical drug development workflow.

Experimental Workflow for a Novel Benzodiazepine Derivative

The following diagram outlines a typical experimental workflow.

Caption: Preclinical evaluation workflow for a new benzodiazepine.

Benzodiazepine Receptor Binding Assay Protocol

This protocol provides a general method for determining the affinity of a test compound for the benzodiazepine binding site on the GABA-A receptor.[12][13]

-

Materials:

-

Rat cortical membrane preparation (source of GABA-A receptors)

-

Radioligand (e.g., [³H]-Flumazenil)

-

Test compound (e.g., this compound)

-

Unlabeled displacer (e.g., diazepam) to determine non-specific binding

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Scintillation fluid and vials

-

Centrifuge

-

Liquid scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a series of tubes, incubate the cortical membrane preparation (e.g., 100 µg of protein) with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Include control tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled displacer).

-

Incubate the mixture at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 35 minutes).[13]

-

Terminate the reaction by rapid filtration or centrifugation to separate bound and free radioligand.

-

Wash the pellets/filters to remove unbound radioligand.

-

Measure the radioactivity of the bound ligand using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

In Vivo Behavioral Model: The Elevated Plus Maze

The elevated plus maze (EPM) is a widely used model to screen for anxiolytic-like effects of drugs in rodents.[3][14][15]

-

Apparatus:

-

A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

-

-

Procedure:

-

Administer the test compound (this compound) or vehicle to the animals (e.g., mice or rats) at various doses.

-

After a specified pretreatment time, place the animal in the center of the EPM, facing one of the open arms.

-

Allow the animal to explore the maze for a set period (e.g., 5 minutes).

-

Record the number of entries into and the time spent in the open and closed arms using a video tracking system.

-

An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

-

Conclusion

This compound is a pivotal benzodiazepine derivative, primarily serving as an intermediate in the efficient and scalable synthesis of lorazepam. While not intended for direct therapeutic use, its chemical properties and the reactions it undergoes are of significant interest to medicinal chemists and pharmaceutical development professionals. The pharmacological and pharmacokinetic profiles of this compound are presumed to be dictated by its rapid conversion to lorazepam. Future research could focus on the potential of this compound as a prodrug, investigating its hydrolysis rate and potential for altered pharmacokinetic properties compared to lorazepam itself. The experimental protocols and data presented in this guide provide a solid foundation for such investigations.

References

- 1. Characterization of Extended-Release Lorazepam: Pharmacokinetic Results Across Phase 1 Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Animal models for screening anxiolytic-like drugs: a perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. jopcr.com [jopcr.com]

- 8. Methodology for benzodiazepine receptor binding assays at physiological temperature. Rapid change in equilibrium with falling temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. pdf.hres.ca [pdf.hres.ca]

- 11. Pharmacokinetic-pharmacodynamic analysis of mnesic effects of lorazepam in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 13. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jetir.org [jetir.org]

- 15. The age of anxiety: role of animal models of anxiolytic action in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Toxicology of Lorazepam Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the toxicological profile of Lorazepam acetate, a benzodiazepine derivative. The document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering a consolidated source of preclinical safety data. Information on acute, sub-chronic, and chronic toxicity, as well as genotoxicity, carcinogenicity, and reproductive and developmental toxicity is presented. This guide summarizes available quantitative data in tabular format for ease of comparison and outlines the experimental protocols based on internationally recognized guidelines. Furthermore, it provides visualizations of the primary signaling pathway associated with Lorazepam's mechanism of action and a representative experimental workflow.

Introduction

This compound is the acetylated form of Lorazepam, a high-potency, short-to-intermediate-acting benzodiazepine. Like other benzodiazepines, its primary pharmacological effect is the potentiation of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in central nervous system depression. This mechanism underlies its anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties. A thorough understanding of its toxicological profile is critical for its safe development and use. This document synthesizes the available non-clinical safety data for Lorazepam and its acetate form.

Acute Toxicity

Acute toxicity studies are designed to evaluate the adverse effects that occur shortly after the administration of a single dose of a substance.

Data Summary

| Species | Route of Administration | Parameter | Value | Reference |

| Mouse | Oral | LD50 | >3000 mg/kg | [1] |

| Rat | Oral | LD50 | 5000 mg/kg | [2] |

| Dog | Oral | LD50 | >2000 mg/kg | [2] |

| Rat | Intraperitoneal | LD50 | 700 mg/kg | [2] |

| Mouse | Intraperitoneal | LD50 | 700 mg/kg | [2] |

Note: Data for Lorazepam is used where data for this compound is not specified.

Experimental Protocols

Oral Acute Toxicity Study (Following OECD Guideline 423)

-

Test Animals: Typically, young adult nulliparous and non-pregnant female rats are used.

-

Housing and Feeding: Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have access to standard laboratory diet and water ad libitum.

-

Dose Administration: The test substance, this compound, is administered as a single oral dose via gavage. The volume administered is typically kept constant by varying the concentration of the dosing preparation.

-

Procedure: A stepwise procedure is used where a group of animals is dosed at a defined level. The outcome of this first step determines the content of the next step.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin and fur, eyes, and mucous membranes, and also respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern), and body weight changes for at least 14 days.

-

Pathology: At the end of the observation period, all surviving animals are subjected to a gross necropsy.

Irritation and Sensitization

These studies assess the potential of a substance to cause local irritation to the skin and eyes, and to elicit a skin sensitization reaction.

Data Summary

| Test | Species | Result | Reference |

| Skin Corrosion/Irritation | Rabbit | Based on available data, the classification criteria are not met. | [1] |

| Serious Eye Damage/Irritation | Rabbit | Causes serious eye irritation. | [1][3] |

| Skin Sensitization | N/A | Based on available data, the classification criteria are not met. | [1] |

Experimental Protocols

Acute Dermal Irritation/Corrosion (Following OECD Guideline 404)

-

Test Animals: Albino rabbits are typically used.

-

Procedure: A small area of the animal's fur is clipped. The test substance (0.5 g or 0.5 mL) is applied to the clipped skin and covered with a gauze patch and semi-occlusive dressing for a 4-hour exposure period.

-

Observations: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. The reactions are scored according to a standardized scale.

Acute Eye Irritation/Corrosion (Following OECD Guideline 405)

-

Test Animals: Albino rabbits are typically used.

-

Procedure: A single dose (0.1 mL of liquid or 0.1 g of solid) of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

Observations: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after instillation. The reactions are scored according to a standardized scale (Draize scale).

Genotoxicity

Genotoxicity assays are performed to detect compounds that can induce genetic damage directly or indirectly.

Data Summary

| Assay | Test System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation (Ames) | S. typhimurium | With and without | Negative or equivocal | [4] |

| In vitro Chromosomal Aberration | Animal cells | N/A | Negative or equivocal | [3] |

| In vitro Sister Chromatid Exchange | Human lymphocytes | N/A | Statistically significant increase | [4] |

Experimental Protocols

Bacterial Reverse Mutation Test (Ames Test - Following OECD Guideline 471)

-

Test System: Histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli.

-

Procedure: The tester strains are exposed to the test substance with and without a metabolic activation system (S9 fraction from induced rat liver). The mixture is incubated, and then plated on a minimal agar medium.

-

Evaluation: After incubation for 48-72 hours, the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertants.

In Vitro Mammalian Chromosomal Aberration Test (Following OECD Guideline 473)

-

Test System: Cultured mammalian cells, such as Chinese hamster ovary (CHO) cells or human peripheral blood lymphocytes.

-

Procedure: Cell cultures are exposed to at least three concentrations of the test substance for a short or long duration, with and without metabolic activation. A metaphase-arresting agent (e.g., colcemid) is added to the cultures.

-

Evaluation: Chromosomes are harvested, stained, and analyzed microscopically for structural aberrations (e.g., breaks, gaps, exchanges).

Carcinogenicity

Carcinogenicity studies are long-term studies designed to assess the potential of a substance to cause cancer.

Data Summary

| Species | Duration | Finding | Reference |

| Rat | 18 months | No evidence of carcinogenic potential with Lorazepam. | [5] |

| Rat | Long-term | Negative or equivocal results. | [3] |

Experimental Protocol

Carcinogenicity Study in Rats (Following OECD Guideline 451)

-

Test Animals: Typically, 50 male and 50 female rats per dose group.

-

Dose Administration: The test substance is administered in the diet, drinking water, or by gavage for the majority of the animal's lifespan (e.g., 18-24 months). At least three dose levels and a concurrent control group are used.

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly for the first 13 weeks and monthly thereafter.

-

Pathology: A full necropsy is performed on all animals. A comprehensive histopathological examination of all organs and tissues is conducted.

Reproductive and Developmental Toxicity

These studies evaluate the potential adverse effects of a substance on sexual function and fertility in adult males and females, as well as developmental toxicity in the offspring.

Data Summary

| Study Type | Species | Findings | Reference |